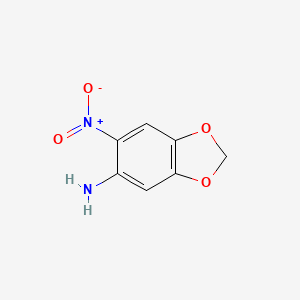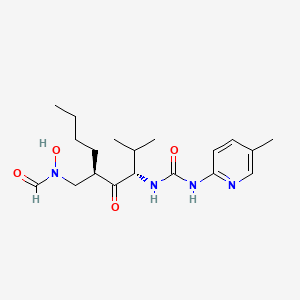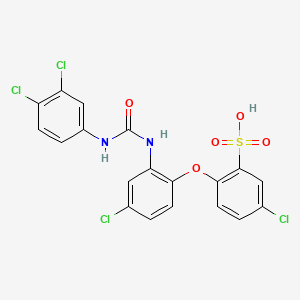
6-硝基-1,3-苯并二噁英-5-胺
描述
6-Nitro-1,3-benzodioxol-5-amine (6-NBD) is a heterocyclic compound with a wide range of scientific applications. It is a key intermediate in the synthesis of a variety of organic compounds, and is used in the synthesis of pharmaceuticals, dyes, and fragrances. 6-NBD also has potential applications in the fields of biochemistry, biophysics, and molecular biology.
科学研究应用
药理学
在药理学中,6-硝基-1,3-苯并二噁英-5-胺由于其潜在的生物活性而被用于蛋白质组学研究 {svg_1}。它是合成更复杂化合物的组成部分,可用于研究蛋白质的功能和相互作用。
生物化学
该化合物因其在通过靶向果糖转运蛋白 GLUT5 抑制结肠癌细胞增殖方面的作用而受到研究 {svg_2}。这表明它有潜力成为开发新的抗肿瘤治疗药物的先导化合物。
材料科学
6-硝基-1,3-苯并二噁英-5-胺在材料科学中与开发具有特定光学或电子性能的新材料相关。 其分子结构可以掺入聚合物或涂层以改变其特性 {svg_3}。
分析化学
在分析化学中,该化学物质在色谱方法和质谱法中用作标准物质或试剂。 它有助于高效有效地测量各种物质,在样品处理和分析中发挥着至关重要的作用 {svg_4}。
环境科学
环境科学研究可能涉及 6-硝基-1,3-苯并二噁英-5-胺,用于研究硝基芳香族化合物的环境归宿。 它可以作为模型化合物来了解类似结构的降解过程和环境影响 {svg_5}。
分子生物学
该化合物用于分子生物学研究,特别是在研究 DNA 损伤和修复机制方面。 它与核酸的相互作用可以提供对诱变和致癌作用过程的见解 {svg_6}。
化学工程
在化学工程中,6-硝基-1,3-苯并二噁英-5-胺参与药物和精细化学品合成的工艺开发。 其处理和转化为其他有价值的化合物是研究的关键领域 {svg_7}。
药物化学
最后,在药物化学中,该化合物是合成各种药物的前体。 其硝基和苯并二噁英环使其成为创建具有潜在治疗效果的化合物的通用中间体 {svg_8}。
属性
IUPAC Name |
6-nitro-1,3-benzodioxol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-4-1-6-7(13-3-12-6)2-5(4)9(10)11/h1-2H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZJXBGDLONQGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345208 | |
| Record name | 6-Nitro-1,3-benzodioxol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64993-07-3 | |
| Record name | 6-Nitro-1,3-benzodioxol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[6-chloro-3-[2-[(4-chlorophenyl)methyl]-4-phenylpyrazol-3-yl]-1H-indol-2-yl]-[(3R)-3-[3-(dimethylamino)propyl-methylamino]pyrrolidin-1-yl]methanone](/img/structure/B1193869.png)

![2-[2-[[4-[(E)-2-[4-(dicyanomethylidene)chromen-2-yl]ethenyl]phenyl]carbamoyloxy]ethyldisulfanyl]oxyethyl [2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] carbonate](/img/structure/B1193872.png)



